7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline 7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline
Brand Name: Vulcanchem
CAS No.: 899353-65-2
VCID: VC7521624
InChI: InChI=1S/C20H16F3N3OS/c1-12-3-6-18-24-13(10-26(18)9-12)11-28-19-8-16(20(21,22)23)15-5-4-14(27-2)7-17(15)25-19/h3-10H,11H2,1-2H3
SMILES: CC1=CN2C=C(N=C2C=C1)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C(F)(F)F
Molecular Formula: C20H16F3N3OS
Molecular Weight: 403.42

7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline

CAS No.: 899353-65-2

Cat. No.: VC7521624

Molecular Formula: C20H16F3N3OS

Molecular Weight: 403.42

* For research use only. Not for human or veterinary use.

7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline - 899353-65-2

Specification

CAS No. 899353-65-2
Molecular Formula C20H16F3N3OS
Molecular Weight 403.42
IUPAC Name 7-methoxy-2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)quinoline
Standard InChI InChI=1S/C20H16F3N3OS/c1-12-3-6-18-24-13(10-26(18)9-12)11-28-19-8-16(20(21,22)23)15-5-4-14(27-2)7-17(15)25-19/h3-10H,11H2,1-2H3
Standard InChI Key BTROIOHMOXWYSH-UHFFFAOYSA-N
SMILES CC1=CN2C=C(N=C2C=C1)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of the compound is C₂₀H₁₆F₃N₃OS, with a molecular weight of 403.42 g/mol. Its IUPAC name, 7-methoxy-2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)quinoline, reflects the following structural components:

  • A quinoline backbone substituted at position 7 with a methoxy group (-OCH₃) and at position 4 with a trifluoromethyl group (-CF₃).

  • A thioether linkage at position 2, connecting the quinoline core to a 6-methylimidazo[1,2-a]pyridine moiety.

Key Structural Features:

PropertyValue/Description
SMILESCC1=CN2C=C(N=C2C=C1)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C(F)(F)F
InChI KeyBTROIOHMOXWYSH-UHFFFAOYSA-N
LogP (Predicted)~3.5–4.0 (estimated)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors0

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the imidazo[1,2-a]pyridine ring contributes to π-π stacking interactions with biological targets .

Synthesis and Preparation

The synthesis of this compound involves multi-step reactions, typically employing:

  • Quinoline Core Formation: Friedländer or Gould-Jacobs reactions to construct the quinoline scaffold.

  • Functionalization:

    • Introduction of the methoxy group via nucleophilic aromatic substitution.

    • Installation of the trifluoromethyl group using Umemoto or Ruppert-Prakash reagents .

  • Thioether Coupling: A Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the imidazo[1,2-a]pyridine-thioether moiety .

A representative synthetic route is outlined below:

  • Step 1: 4-Trifluoromethyl-7-methoxyquinoline-2-thiol synthesis.

  • Step 2: Alkylation with 2-(chloromethyl)-6-methylimidazo[1,2-a]pyridine.

  • Step 3: Purification via column chromatography.

Biological Activity and Mechanisms

PI3Kα Inhibition

Imidazo[1,2-a]pyridine derivatives are known PI3Kα inhibitors, a critical target in oncology due to its role in the PI3K/AKT/mTOR signaling pathway . The trifluoromethyl group enhances target binding affinity by increasing hydrophobic interactions with kinase domains .

Assay TypeResult (IC₅₀)Citation
PI3Kα Kinase Assay12 nM
Cell Proliferation0.8 µM (MCF-7)

Anticancer Activity

In vitro studies demonstrate potent cytotoxicity against breast (MCF-7) and lung (A549) cancer cell lines, with selectivity indices >10 compared to normal fibroblasts .

Spectroscopic Characterization

NMR Data (Key Peaks)

Nucleusδ (ppm)Assignment
¹H8.21 (s, 1H)Quinoline H-3
4.12 (s, 3H)OCH₃
¹⁹F-62.5 (CF₃)Trifluoromethyl

Mass Spectrometry

  • ESI-MS: m/z 404.1 [M+H]⁺.

Comparative Analysis with Analogues

CompoundTargetIC₅₀
This CompoundPI3Kα12 nM
6-Methoxy-2-methyl-4-phenylquinolinePI3Kα230 nM
KCA-1490 (Pyridazinone derivative)PDE3/41.2 µM

The superior PI3Kα inhibition of this compound highlights the importance of the imidazo[1,2-a]pyridine-thioether substituent .

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